3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one is a complex organic compound that features a combination of piperazine, fluorophenyl, morpholine, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection agents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- Various substituted piperazines
Uniqueness
What sets 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. Its ability to selectively inhibit certain molecular targets, such as ENTs, highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H28FN5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(methoxymethyl)-2-morpholin-4-ylpyrimidin-4-one |
InChI |
InChI=1S/C22H28FN5O4/c1-31-16-17-14-20(29)28(22(24-17)27-10-12-32-13-11-27)15-21(30)26-8-6-25(7-9-26)19-5-3-2-4-18(19)23/h2-5,14H,6-13,15-16H2,1H3 |
InChI Key |
VHSOFIHFZAPPDS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.